

An In-depth Technical Guide to N-(2-benzylphenyl)-2-chloroacetamide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *N*-(2-benzylphenyl)-2-chloroacetamide

Cat. No.: B030724

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-benzylphenyl)-2-chloroacetamide is a chemical compound belonging to the class of N-substituted-2-chloroacetamides. This guide provides a comprehensive overview of its physicochemical properties, a detailed experimental protocol for its likely synthesis, and an exploration of its potential biological activities based on the known characteristics of this chemical class. While specific experimental data for this exact molecule is limited in publicly available literature, this guide consolidates available information and provides context based on analogous compounds.

Physicochemical Properties

The fundamental physicochemical properties of **N-(2-benzylphenyl)-2-chloroacetamide** are summarized in the table below. These values are primarily sourced from chemical supplier databases and computational predictions.

Property	Value
IUPAC Name	N-(2-benzylphenyl)-2-chloroacetamide
CAS Number	21535-43-3
Molecular Formula	C ₁₅ H ₁₄ ClNO
Molecular Weight	259.73 g/mol
Appearance	Solid (predicted)
Melting Point	113-114 °C
Boiling Point	443.2 °C (predicted)
Density	1.217 g/cm ³ (predicted)
Solubility	Soluble in chloroform

Synthesis and Characterization

While a specific, peer-reviewed synthesis protocol for **N-(2-benzylphenyl)-2-chloroacetamide** is not readily available, a standard and reliable method for the synthesis of N-substituted-2-chloroacetamides involves the acylation of the corresponding amine with chloroacetyl chloride.

Experimental Protocol: Synthesis of N-(2-benzylphenyl)-2-chloroacetamide

Materials:

- 2-Benzylaniline
- Chloroacetyl chloride
- Anhydrous dichloromethane (DCM)
- Triethylamine (TEA) or another suitable base
- Deionized water

- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Standard laboratory glassware and equipment (round-bottom flask, dropping funnel, magnetic stirrer, etc.)
- Rotary evaporator

Procedure:

- **Reaction Setup:** In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-benzylaniline (1 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane.
- **Addition of Acylating Agent:** Cool the solution to 0 °C using an ice bath. To this stirred solution, add chloroacetyl chloride (1.05 equivalents) dropwise via a dropping funnel, ensuring the temperature remains below 5 °C.
- **Reaction:** After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Work-up:** Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and separate the organic layer.
- **Washing:** Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield pure **N-(2-benzylphenyl)-2-chloroacetamide**.

Characterization

Specific spectral data for **N-(2-benzylphenyl)-2-chloroacetamide** is not available in the searched literature. However, based on the analysis of related N-substituted-2-chloroacetamides, the following spectral characteristics can be anticipated.^[1]

Expected ¹H NMR Spectral Data (in CDCl₃):

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~ 8.0 - 8.2	s	1H	-NH (amide proton)
~ 7.1 - 7.5	m	9H	Aromatic protons
~ 4.1 - 4.3	s	2H	-CH ₂ Cl
~ 4.0	s	2H	-CH ₂ - (benzyl)

Expected ¹³C NMR Spectral Data (in CDCl₃):

Chemical Shift (ppm)	Assignment
~ 164 - 166	C=O (amide)
~ 125 - 140	Aromatic carbons
~ 42 - 44	-CH ₂ Cl
~ 38 - 40	-CH ₂ - (benzyl)

Expected IR Spectral Data (KBr pellet, cm⁻¹):

Wavenumber (cm ⁻¹)	Assignment
~ 3250 - 3350	N-H stretch (amide)
~ 3000 - 3100	C-H stretch (aromatic)
~ 2850 - 2950	C-H stretch (aliphatic)
~ 1660 - 1680	C=O stretch (amide I)
~ 1530 - 1550	N-H bend (amide II)
~ 700 - 800	C-Cl stretch

Potential Biological Activities and Mechanism of Action

While no specific biological activities have been reported for **N-(2-benzylphenyl)-2-chloroacetamide**, the broader class of N-substituted-2-chloroacetamides has been investigated for various biological effects.

Antimicrobial and Antifungal Activity

Numerous studies have demonstrated that N-substituted-2-chloroacetamide derivatives possess significant antimicrobial and antifungal properties.^{[1][2][3]} The presence of the chloroacetamide moiety is often crucial for this activity.^[3] The lipophilicity of the N-substituent can influence the compound's ability to penetrate the cell membranes of microorganisms.^[1] These compounds have shown efficacy against a range of pathogens, including Gram-positive and Gram-negative bacteria, as well as various fungi.^{[1][2]}

Anti-inflammatory Activity

Some N-substituted-2-chloroacetamides have been explored for their anti-inflammatory potential.^{[4][5]} The proposed mechanism for this activity can involve the inhibition of enzymes such as cyclooxygenases (COX-1 and COX-2), which are key players in the inflammatory cascade.^[4]

Herbicidal Activity

Chloroacetamide herbicides are a well-established class of agricultural chemicals.[6][7] Their primary mode of action is the inhibition of very-long-chain fatty acid (VLCFA) synthesis.[6] This disruption of lipid metabolism interferes with cell membrane formation and ultimately leads to the death of susceptible plants.[6][7]

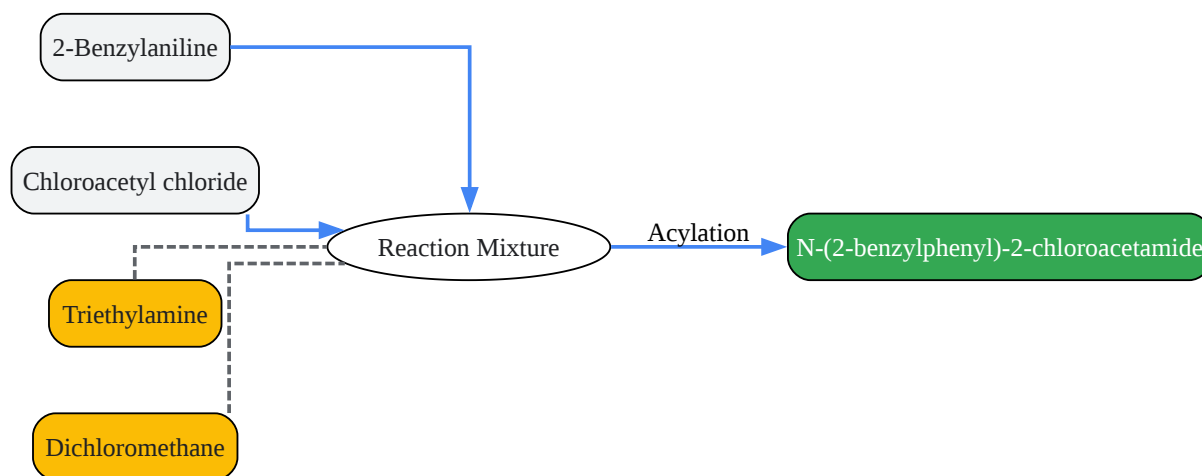
General Mechanism of Action: Covalent Inhibition

A common mechanistic feature of chloroacetamides is their ability to act as covalent inhibitors.[7] The electrophilic carbon atom of the chloroacetyl group can react with nucleophilic residues, such as the sulfhydryl group of cysteine, in the active site of target enzymes. This irreversible binding leads to the inactivation of the enzyme and the observed biological effect.

Visualizations

Synthesis Workflow

The following diagram illustrates the likely synthetic pathway for **N-(2-benzylphenyl)-2-chloroacetamide**.

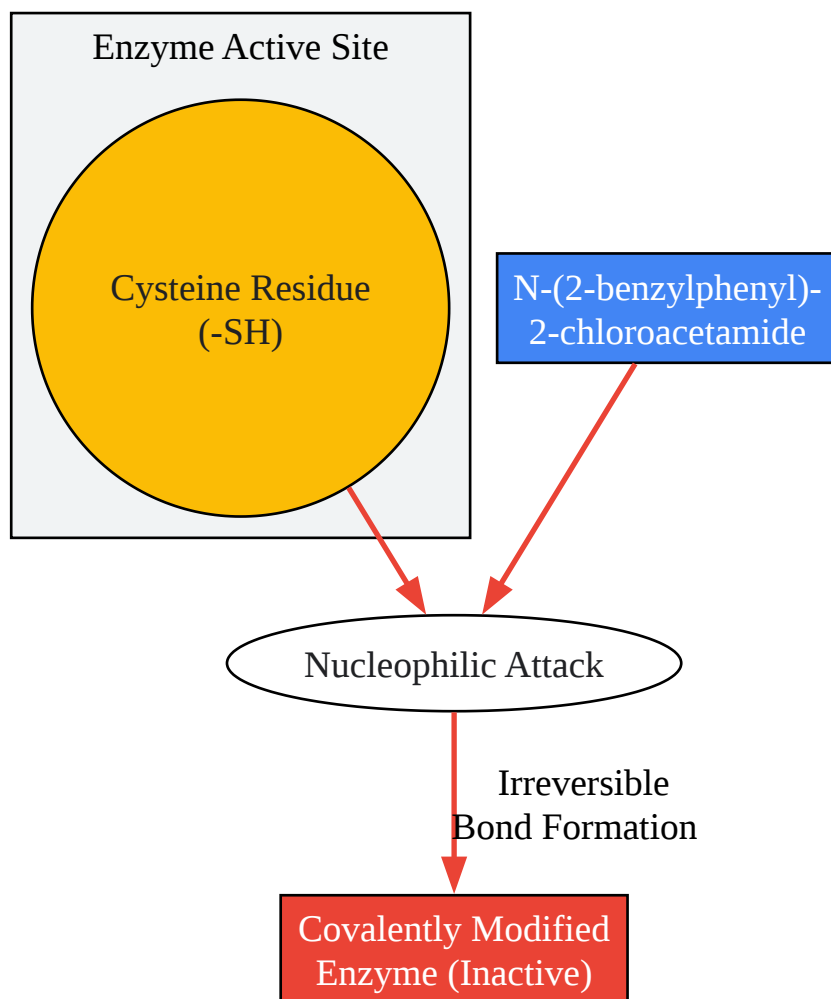


[Click to download full resolution via product page](#)

Caption: Synthesis of **N-(2-benzylphenyl)-2-chloroacetamide**.

Conceptual Mechanism of Action: Covalent Inhibition

This diagram illustrates the general mechanism by which chloroacetamides can act as covalent inhibitors of enzymes.



[Click to download full resolution via product page](#)

Caption: Covalent inhibition by a chloroacetamide.

Conclusion

N-(2-benzylphenyl)-2-chloroacetamide is a compound for which detailed experimental characterization and biological activity studies are currently lacking in the public domain. However, by examining the broader class of N-substituted-2-chloroacetamides, it is reasonable to predict its synthetic route and potential for biological activity, likely as an antimicrobial, anti-

inflammatory, or herbicidal agent, functioning through a mechanism of covalent inhibition. This guide provides a foundational understanding for researchers and drug development professionals interested in exploring the potential of this and related molecules. Further experimental investigation is warranted to fully elucidate the specific properties and activities of **N-(2-benzylphenyl)-2-chloroacetamide**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/pmc/)]
- 2. Chloroacetamide derivatives as a promising topical treatment for fungal skin infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against *Klebsiella pneumoniae* and In Vitro Toxicity Analysis - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/pmc/)]
- 4. orientjchem.org [orientjchem.org]
- 5. Buy N-benzyl-2-chloro-N-(4-fluorophenyl)acetamide | 1177234-08-0 [smolecule.com]
- 6. Mode of Action for Chloroacetamides and Functionally Related Compounds [jstage.jst.go.jp]
- 7. Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides | Weed Technology | Cambridge Core [[cambridge.org](https://www.cambridge.org/)]
- To cite this document: BenchChem. [An In-depth Technical Guide to N-(2-benzylphenyl)-2-chloroacetamide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b030724#physicochemical-properties-of-n-2-benzylphenyl-2-chloroacetamide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com